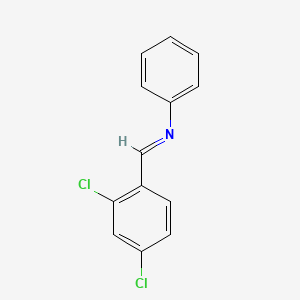![molecular formula C20H22N2O10 B15076435 2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane is a chemical compound with the molecular formula C20H22N2O10 and a molecular weight of 450.406 g/mol . This compound is characterized by the presence of two nitrophenoxy groups attached to a dioxane ring through ethoxy linkages. It is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2,3-dichloro-1,4-dioxane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(4-nitrophenoxy)ethanol attacks the chlorine atoms on the dioxane ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy groups
Properties
Molecular Formula |
C20H22N2O10 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,3-bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-1-5-17(6-2-15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-7-3-16(4-8-18)22(25)26/h1-8,19-20H,9-14H2 |
InChI Key |
JLWLOEOPSQRMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)OCCOC2=CC=C(C=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


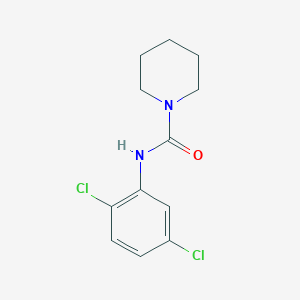
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)

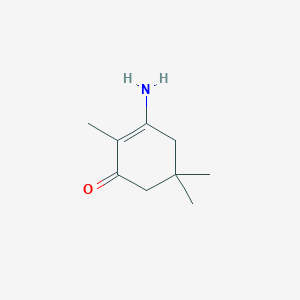
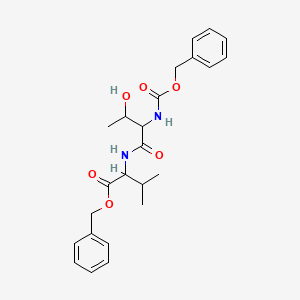
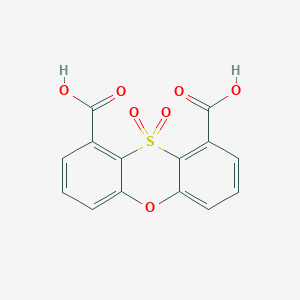

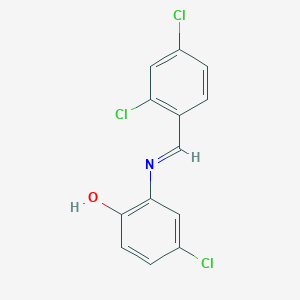
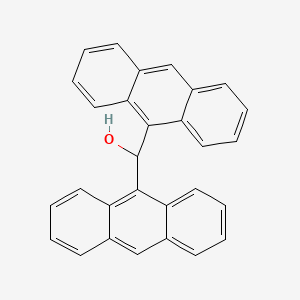
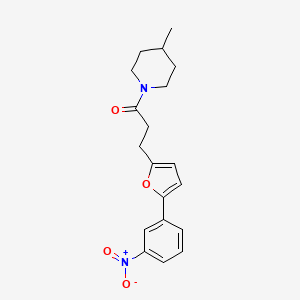
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
